molecular formula C13H13BrO B6190312 6-(4-bromophenyl)spiro[3.3]heptan-2-one CAS No. 2648941-96-0

6-(4-bromophenyl)spiro[3.3]heptan-2-one

Cat. No.: B6190312
CAS No.: 2648941-96-0
M. Wt: 265.1
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Description

6-(4-bromophenyl)spiro[3.3]heptan-2-one is a chemical compound with the molecular formula C13H13BrO and a molecular weight of 265.15 g/mol It features a spirocyclic structure, which is characterized by a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)spiro[3.3]heptan-2-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst has been reported to yield spirocyclic frameworks . This method offers good yields under mild conditions, making it a viable option for laboratory synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, scaled up to meet production demands. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)spiro[3.3]heptan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The ketone group in the spirocyclic structure can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to convert the ketone group to a carboxylic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the ketone group to an alcohol.

Major Products Formed

The major products formed from these reactions include substituted spirocyclic compounds, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(4-bromophenyl)spiro[3.3]heptan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)spiro[3.3]heptan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom and ketone group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The spirocyclic structure provides a rigid framework that can interact with specific molecular targets, potentially affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane: A saturated hydrocarbon with a similar spirocyclic structure but lacking functional groups like bromine and ketone.

    6-(4-chlorophenyl)spiro[3.3]heptan-2-one: A compound similar to 6-(4-bromophenyl)spiro[3.3]heptan-2-one but with a chlorine atom instead of bromine.

    6-(4-methylphenyl)spiro[3.3]heptan-2-one: Another analog with a methyl group replacing the bromine atom.

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions, making the compound versatile for various synthetic applications.

Properties

CAS No.

2648941-96-0

Molecular Formula

C13H13BrO

Molecular Weight

265.1

Purity

95

Origin of Product

United States

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